molecular formula C14H19NO4 B6279649 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid CAS No. 141029-23-4

3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid

Cat. No.: B6279649
CAS No.: 141029-23-4
M. Wt: 265.3
InChI Key:
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Description

3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid is a chemical compound with the molecular formula C14H19NO4. It is commonly used in organic synthesis, particularly in the protection of amines. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds more efficiently and sustainably compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine and the corresponding substituted products depending on the reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid is unique due to its specific structure that allows for efficient protection and deprotection of amine groups. Its stability under various conditions and ease of removal make it a valuable compound in organic synthesis and pharmaceutical development .

Properties

CAS No.

141029-23-4

Molecular Formula

C14H19NO4

Molecular Weight

265.3

Purity

95

Origin of Product

United States

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